![molecular formula C24H19FN2O2 B2487801 (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone CAS No. 477713-46-5](/img/structure/B2487801.png)
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
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Description
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
is a chemical compound with the molecular formula C24H19FN2O2
. Its average mass is 386.418 Da
and its monoisotopic mass is 386.143066 Da
.
Physical And Chemical Properties Analysis
The physical and chemical properties of(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
are characterized by its molecular formula C24H19FN2O2
, average mass 386.418 Da
, and monoisotopic mass 386.143066 Da
.
Scientific Research Applications
- The compound’s structural features suggest potential anti-inflammatory properties. Researchers have explored its effects on inflammatory pathways, such as inhibition of pro-inflammatory cytokines or modulation of NF-κB signaling. Investigating its impact on immune responses and inflammation-related diseases could be valuable .
- The compound’s design and synthesis have led to a triple-acting PPAR (peroxisome proliferator-activated receptor) agonist. Specifically, it targets PPARα, PPARγ, and PPARδ. These receptors play crucial roles in lipid metabolism, glucose homeostasis, and inflammation. Further studies could explore its therapeutic potential in metabolic disorders and cardiovascular diseases .
- Given its unique structure, the compound may exhibit anticancer activity. Researchers have investigated its effects on cancer cell lines, tumor growth, and apoptosis. Understanding its mechanisms of action and potential synergies with existing chemotherapeutic agents is essential for cancer therapy .
- The compound’s fluorophenyl moiety suggests possible applications in PDT. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Investigating its phototoxicity and cellular uptake could lead to novel PDT agents .
- Considering its methoxyphenyl group, the compound might have neuroprotective properties. Studies could explore its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Neurodegenerative diseases like Alzheimer’s or Parkinson’s could benefit from such research .
- The compound’s conjugated system and electron-rich groups make it interesting for materials science. Researchers have investigated its use in organic semiconductors, light-emitting diodes (LEDs), or organic photovoltaics (solar cells). Its electronic properties and stability are crucial for these applications .
Anti-Inflammatory Activity
PPAR Agonism
Anticancer Properties
Photodynamic Therapy (PDT)
Neuroprotective Effects
Materials Science and Organic Electronics
properties
IUPAC Name |
[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQJHKZJVYQRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone |
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